(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound (E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, due to its structural complexity, finds application in the synthesis of various heterocyclic compounds. It acts as a precursor in the formation of thiophene, pyrazole, coumarin, and pyridine derivatives. These derivatives have shown antitumor activities against various cancer cell lines, highlighting the compound's significance in medicinal chemistry research for developing potential anticancer agents Mohareb & Gamaan, 2018.
Anticancer and Antioxidant Properties
The chemical structure of this compound allows for the synthesis of molecules with potent anticancer properties. Celecoxib derivatives synthesized using related compounds have demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest potential therapeutic applications of derivatives in treating various diseases, including cancer and viral infections Küçükgüzel et al., 2013.
Antimicrobial Activity
Substituted aryl meroterpenoids derived from similar structures have been identified as potential antioxidants with significant antibacterial activities. This indicates the compound's utility in synthesizing molecules with potential applications in the pharmaceutical and food industries as natural antioxidants and antimicrobial agents Chakraborty et al., 2016.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds, including pyrazolines and pyridazines, which have shown promising antipsychotic-like profiles without interacting with dopamine receptors. This unique pharmacological profile indicates its potential use in developing new antipsychotic medications Wise et al., 1987.
Properties
IUPAC Name |
ethyl 2-[5,6-dimethoxy-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-5-27-16(23)10-22-12-8-13(25-3)14(26-4)9-15(12)28-18(22)20-17(24)11-6-7-19-21(11)2/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXPYMJVUCULRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=NN3C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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